REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][c:5]([OH:14])[c:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[cH:12][cH:13]1.[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[Cl:24][CH2:25][Cl:26].[N-:16]=[N+:17]=[N-:18].[Na+:15]>>[CH2:2]([c:3]1[cH:4][c:5]([OH:14])[c:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[cH:12][cH:13]1)[NH2:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(CBr)cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(CN)cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |